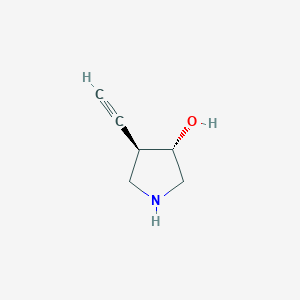![molecular formula C10H12O3S B1485729 (3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol CAS No. 2165654-26-0](/img/structure/B1485729.png)
(3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol
Descripción general
Descripción
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can provide information about the compound’s functional groups and stereochemistry .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis would include the specific reactions used, the reagents and conditions required, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This includes looking at the reactivity of the compound and how it interacts with various reagents .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, polarity, and spectral properties. These properties can give clues about the compound’s structure and reactivity .Aplicaciones Científicas De Investigación
Bioisosteric Replacements in Drug Discovery
(3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol and related compounds have been explored as novel bioisosteric replacements for thioesters or benzyl sulfides in drug discovery. These compounds offer similar shape and electronic properties to the compounds they replace, making them valuable in designing new drugs (Croft et al., 2017).
Synthesis Methods
Innovative methods for synthesizing compounds like (3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol have been developed. For example, a novel ammonium iodide-induced sulfenylation method has been utilized for synthesizing similar structures, which holds significant utility in the pharmaceutical industry (Guo & Wei, 2017).
Antimelanoma Agents
Some derivatives of (3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol have been designed as potential bifunctional antimelanoma agents. These compounds exhibit significant cytotoxic activity against melanoma cells, showing promise for cancer treatment (Ruzza et al., 2009).
Chemiluminescence Research
Sulfanyl-substituted derivatives of (3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol have been studied for their chemiluminescent properties. This research provides insight into the potential use of these compounds in biochemical assays and imaging techniques (Watanabe et al., 2010).
Wine Aroma Studies
Compounds related to (3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol have been identified in wine, contributing to its aroma. The enantiomeric distribution of these compounds can impact the sensory attributes of wine (Wang et al., 2021).
Isosteric Replacement of Carboxylic Acid
Studies have shown that the oxetane ring, such as in (3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol, can serve as an isostere of the carbonyl moiety. This makes it a potential surrogate for the carboxylic acid functional group in pharmaceuticals (Lassalas et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(3R,4R)-4-(4-hydroxyphenyl)sulfanyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-12H,5-6H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXDYUKXOWIDPB-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)SC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)SC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485648.png)
![1-[(2-Tert-butylhydrazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485649.png)
![1-{[Butyl(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485651.png)
![trans-2-{[4-(2-Hydroxyethyl)phenyl]amino}cyclobutan-1-ol](/img/structure/B1485654.png)
![1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485657.png)
![1-{[(4-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485658.png)
![1-{[(3-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485660.png)
![1-[(Phenylamino)methyl]cyclobutan-1-ol](/img/structure/B1485661.png)
![1-{4-[trans-2-Hydroxycyclobutyl]piperazin-1-yl}ethan-1-one](/img/structure/B1485662.png)
![4-{[trans-2-Hydroxycyclobutyl]amino}phenol](/img/structure/B1485663.png)
![2-{[(1-Hydroxycyclobutyl)methyl]amino}-4-methylphenol](/img/structure/B1485665.png)
![1-{[Methoxy(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485666.png)
![3-{[(1-Hydroxycyclobutyl)methyl]amino}phenol](/img/structure/B1485667.png)
